(2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide
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Overview
Description
(2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a diethoxyethyl group, a methyl group, and a phenylethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4-methylpentanoic acid with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or diethoxyethyl groups, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide hydrochloride
- N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate
Uniqueness
Compared to similar compounds, (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide stands out due to its specific structural features, such as the presence of both diethoxyethyl and phenylethyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3/c1-5-24-19(25-6-2)15-22(20(23)18(21)14-16(3)4)13-12-17-10-8-7-9-11-17/h7-11,16,18-19H,5-6,12-15,21H2,1-4H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOIVYLZBORBLV-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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